molecular formula C17H20N4O B5609368 1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide CAS No. 5816-94-4

1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide

Cat. No.: B5609368
CAS No.: 5816-94-4
M. Wt: 296.37 g/mol
InChI Key: XKLFCEMHHDNAPE-UHFFFAOYSA-N
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Description

1-[(3-Cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide is a synthetic small molecule characterized by a 4-piperidinecarboxamide core linked to a 3-cyano-1-methylindole moiety via a methyl bridge. The indole group’s electron-withdrawing cyano substituent and N-methylation likely influence its physicochemical properties, such as solubility and binding affinity, while the piperidinecarboxamide scaffold is a common feature in bioactive compounds targeting enzymes and receptors .

Properties

IUPAC Name

1-[(3-cyano-1-methylindol-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20-15-5-3-2-4-13(15)14(10-18)16(20)11-21-8-6-12(7-9-21)17(19)22/h2-5,12H,6-9,11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLFCEMHHDNAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CN3CCC(CC3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349479
Record name BAS 07119778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5816-94-4
Record name BAS 07119778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Cyano Group: The cyano group can be introduced through the reaction of the indole derivative with cyanogen bromide or other suitable cyanating agents.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative under suitable conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a carboxamide derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to reduce the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or piperidine moiety are replaced with other groups.

    Hydrolysis: Hydrolysis reactions can be used to break down the compound into its constituent parts, such as the indole derivative and the piperidinecarboxamide.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to exert protective actions by reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .

Antidepressant and Anxiolytic Properties

There is emerging evidence suggesting that this compound may possess antidepressant and anxiolytic effects. Its interaction with serotonin receptors and other neurotransmitter systems could provide a basis for developing new treatments for mood disorders .

Receptor Modulation

The compound has been explored for its potential as a receptor modulator, particularly at the serotonin receptor sites. This modulation can influence various physiological responses, making it a candidate for further research in psychopharmacology .

Enzyme Inhibition

Studies have reported that derivatives of this compound may act as inhibitors of specific enzymes involved in metabolic pathways, including those relevant to cancer metabolism. Such inhibition can alter the metabolic profile of cancer cells, potentially leading to reduced tumor growth .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Properties Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound .
Neuroprotective Mechanism Showed reduction in neuronal cell death through modulation of oxidative stress markers in vitro .
Psychopharmacological Research Indicated potential antidepressant effects through serotonin receptor activity modulation .

Mechanism of Action

The mechanism of action of 1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares the 4-piperidinecarboxamide core with several analogs but differs in substituent groups, which dictate pharmacological activity:

Compound Name Core Structure Substituents Key Structural Variations
Target Compound 4-piperidinecarboxamide 3-cyano-1-methylindole Electron-deficient indole with cyano group
SNS-032 () 4-piperidinecarboxamide Thiazole, oxazolyl Heterocyclic substituents for CDK9 inhibition
Otenabant () 4-piperidinecarboxamide Purine derivatives Bulky purine substituents for CB1 antagonism
1-Benzyl-indole derivative () 4-piperidinecarboxamide 1-Benzyl-1H-indol-2-yl Lipophilic benzyl group on indole
Methoxy-indole derivative () 4-piperidinecarboxamide 5-Methoxy-1-methylindol-3-yl Electron-rich methoxy-substituted indole

Physicochemical Properties

  • Polarity: The target compound’s 3-cyano group increases polarity compared to benzyl () or methoxy () analogs.
  • Solubility: Cyano groups may improve aqueous solubility relative to lipophilic substituents like benzyl.
  • Bioavailability : The N-methylation on the indole likely reduces metabolic degradation compared to unmethylated analogs.

Research Findings and Clinical Relevance

  • SNS-032 : Demonstrated efficacy in Phase I/II trials for chronic lymphocytic leukemia but faced challenges due to toxicity .
  • Otenabant : Withdrawn from markets due to psychiatric side effects, highlighting the impact of substituents on safety profiles .

Biological Activity

1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide, commonly referred to as compound 5816-94-4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H20N4O
  • Molecular Weight : 296.3669 g/mol
  • CAS Number : 5816-94-4

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors, contributing to its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways that could be beneficial in neurodegenerative conditions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegeneration .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .

Case Studies

StudyFindings
Study 1 Investigated the antioxidant effects of similar indole derivatives; found significant reduction in oxidative stress markers in vitro.
Study 2 Evaluated the anti-inflammatory effects of related compounds in animal models; demonstrated reduced levels of inflammatory cytokines.
Study 3 Assessed the neuroprotective potential in models of neurodegeneration; indicated improved outcomes in cognitive function tests.

Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. Notably, modifications in the indole moiety have been linked to improved potency against specific biological targets .

Summary of Key Research Findings:

  • High Throughput Screening : Compounds structurally related to this compound have been screened for their ability to inhibit soluble epoxide hydrolase, showcasing their therapeutic potential in managing cardiovascular diseases .
  • In Vivo Studies : Animal models have demonstrated that these compounds can effectively modulate serum biomarkers associated with inflammation and oxidative stress, suggesting a role in chronic disease management .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide?

Methodological Answer:
The synthesis typically involves coupling reactions between functionalized indole and piperidine precursors. Key steps include:

  • Amide bond formation : Reacting a piperidinecarboxylic acid derivative with an activated indole intermediate (e.g., using carbodiimide coupling agents) .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry (MS) for structural validation .
  • Safety : Use inert atmospheres (e.g., nitrogen) for moisture-sensitive steps and adhere to protocols for handling reactive intermediates .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

Technique Purpose Key Parameters References
HPLC Purity assessment (>95%)Reverse-phase C18 column, UV detection
NMR Spectroscopy Structural elucidation1H/13C NMR in DMSO-d6 or CDCl3
Mass Spectrometry Molecular weight confirmationESI-MS or MALDI-TOF
Elemental Analysis Empirical formula validationCombustion analysis (C, H, N)

Basic: How can researchers establish a theoretical framework for studying this compound’s biological activity?

Methodological Answer:

  • Link to existing theories : Investigate structural analogs (e.g., piperidinecarboxamides) with known receptor-binding profiles (e.g., serotonin or dopamine receptors) to hypothesize mechanisms .
  • Molecular docking : Use computational tools (e.g., AutoDock) to predict interactions with target proteins, guided by crystallographic data of related compounds .
  • In vitro assays : Design enzyme inhibition or receptor-binding assays based on theoretical predictions .

Advanced: How can synthesis yield be optimized for this compound?

Methodological Answer:

  • Reaction parameter tuning : Optimize temperature (e.g., 60–80°C for amide coupling), solvent polarity (DMF or THF), and catalyst loading (e.g., DMAP for acyl transfer) .
  • Workup improvements : Use liquid-liquid extraction with dichloromethane/water to recover product efficiently .
  • Scale-up considerations : Maintain stoichiometric ratios and monitor reaction progress via TLC to prevent side reactions .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate studies : Validate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Data triangulation : Cross-reference findings with structural analogs (e.g., indole-piperidine hybrids) to identify structure-activity relationships (SARs) .
  • Mechanistic studies : Use knockout models or siRNA silencing to confirm target specificity .

Advanced: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel) and dispose via hazardous waste channels .

Advanced: How can computational modeling enhance the understanding of this compound’s pharmacokinetics?

Methodological Answer:

  • ADME prediction : Use tools like SwissADME to estimate absorption, distribution, and metabolic stability based on lipophilicity (LogP) and polar surface area .
  • Metabolite identification : Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict major metabolites .
  • Toxicity screening : Apply QSAR models to assess potential hepatotoxicity or mutagenicity .

Advanced: What strategies validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
  • Long-term stability : Store aliquots at –20°C in amber vials and assess purity monthly over 6–12 months .
  • Excipient compatibility : Test interactions with common stabilizers (e.g., lactose, mannitol) using DSC/TGA .

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